2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of dihydropyrimidinone derivatives. These compounds are notable for their versatile pharmacological activities. With an intricate structure, this compound has gained interest in various fields of scientific research, particularly in the domains of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-12-11-16-7-3-1-4-8-16)13-18-14-20(26)24-21(23-18)27-15-17-9-5-2-6-10-17/h1-10,14H,11-13,15H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSCLNSPRJXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of suitable starting materials, often involving a benzylthio group and a pyrimidinone structure.
Formation of Dihydropyrimidinone Core: : The dihydropyrimidinone core is synthesized via a Biginelli reaction, which involves the condensation of a urea derivative, an aldehyde, and a β-keto ester under acidic or basic conditions.
Introduction of Benzylthio Group: : The benzylthio group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a thiol reagent.
Acetylation: : The final step involves the acetylation of the compound with an appropriate acylating agent to form the N-phenethylacetamide derivative.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Industrial synthesis may also employ continuous flow reactors for better scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: : The compound is susceptible to nucleophilic substitution, where the benzylthio group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, at low temperatures to prevent over-reduction.
Substitution: : Varied nucleophiles like amines or thiols, in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : New derivatives with replaced benzylthio groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide serves as a precursor for synthesizing a variety of heterocyclic compounds. It is also used in studying reaction mechanisms and exploring new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential pharmacological activities. It exhibits properties that make it a candidate for developing new therapeutic agents, particularly in treating conditions related to inflammation and cancer. Studies have shown its potential as an enzyme inhibitor, which can be utilized in drug development.
Industry
In industrial applications, the compound finds use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for designing new functional materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways in the body. Its benzylthio group and dihydropyrimidinone core allow it to bind to certain enzymes and receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide: : Similar structure but with a phenylthio group instead of a benzylthio group.
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide: : Similar structure with a methyl group replacing the phenethyl group.
Unique Aspects
What makes 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide unique is its specific combination of the benzylthio group and the phenethylacetamide moiety. This combination contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds.
There you have it—a detailed look into the fascinating world of this compound! Anything else you want to dive deeper into?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
